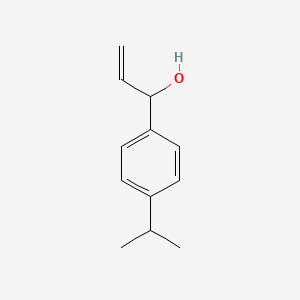
1-(4-Isopropylphenyl)prop-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Isopropylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C12H16O It is a derivative of prop-2-en-1-ol, featuring an isopropyl group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Isopropylphenyl)prop-2-en-1-ol can be synthesized through the aldol condensation of 4-isopropylbenzaldehyde and propanal. The reaction is typically catalyzed by inorganic bases such as potassium hydroxide or sodium methoxide. The reaction mixture is carefully controlled to prevent self-condensation of propanal .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of heterogeneous catalysts to improve yield and selectivity. For example, ruthenium on carbon (Ru/C) catalysts can be employed in the hydrogenation step to produce the desired alcohol .
化学反应分析
Types of Reactions: 1-(4-Isopropylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it to saturated alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel catalysts.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the aromatic ring.
Major Products Formed:
Oxidation: Formation of 4-isopropylbenzaldehyde or 4-isopropylbenzoic acid.
Reduction: Formation of 1-(4-isopropylphenyl)propan-1-ol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
科学研究应用
1-(4-Isopropylphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism of action of 1-(4-Isopropylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
4-Isopropylbenzaldehyde: A precursor in the synthesis of 1-(4-Isopropylphenyl)prop-2-en-1-ol.
1-(4-Isopropylphenyl)propan-1-ol: A reduced form of the compound.
Cyclamen aldehyde: Structurally related and used in fragrance production.
Uniqueness: this compound is unique due to its specific structural features, including the presence of both an isopropyl group and a prop-2-en-1-ol moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
属性
分子式 |
C12H16O |
|---|---|
分子量 |
176.25 g/mol |
IUPAC 名称 |
1-(4-propan-2-ylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C12H16O/c1-4-12(13)11-7-5-10(6-8-11)9(2)3/h4-9,12-13H,1H2,2-3H3 |
InChI 键 |
URPGMEBASDNTMA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C(C=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



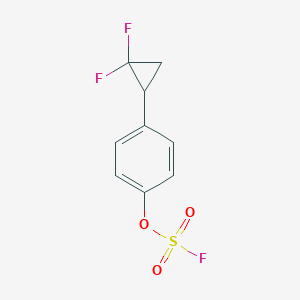
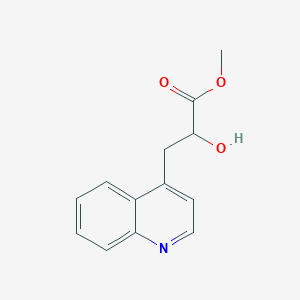
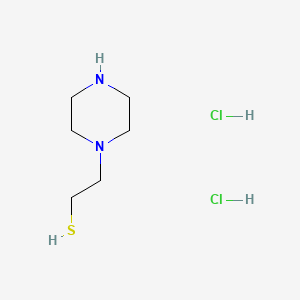
![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride](/img/structure/B13556892.png)
![tert-butyl N-[4-(4-hydroxybutyl)phenyl]carbamate](/img/structure/B13556894.png)
![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(1H-1,2,3-benzotriazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13556901.png)


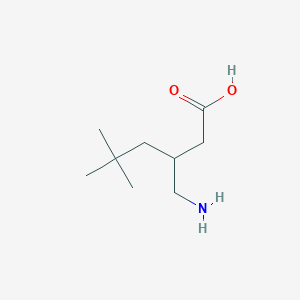
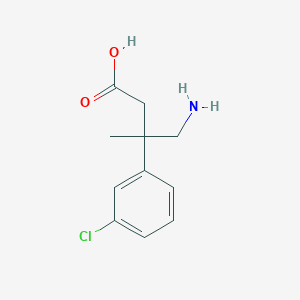
![2-[(1R)-1-Amino-2-hydroxyethyl]-6-fluorophenol](/img/structure/B13556942.png)
![rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrolehydrochloride](/img/structure/B13556949.png)
![5-(4-{[2-(Trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one](/img/structure/B13556952.png)
